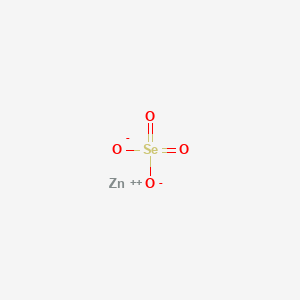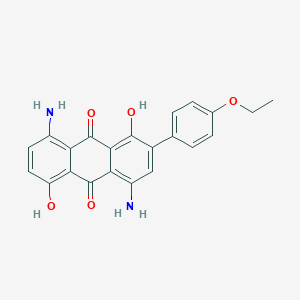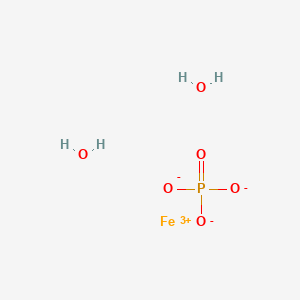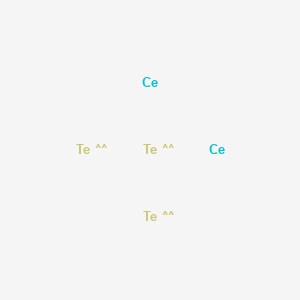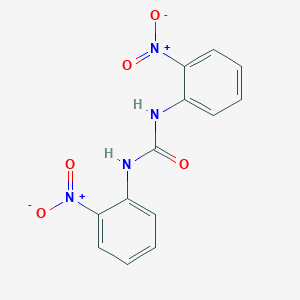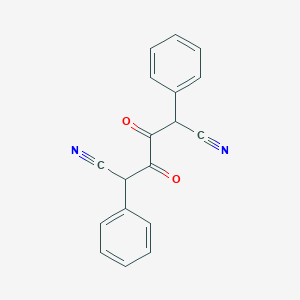
3,4-Dioxo-2,5-diphenylhexanedinitrile
概述
描述
3,4-Dioxo-2,5-diphenylhexanedinitrile, also known as DDHDN, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DDHDN is a dinitrile compound that has been synthesized through various methods. The compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
作用机制
3,4-Dioxo-2,5-diphenylhexanedinitrile exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to inhibit the activation of NF-κB, leading to a decrease in inflammation and oxidative stress. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to regulate the expression of various genes involved in cell survival and apoptosis.
生化和生理效应
3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have various biochemical and physiological effects. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant effects, leading to a decrease in oxidative stress and inflammation. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, leading to a decrease in neuronal damage and cell death.
实验室实验的优点和局限性
3,4-Dioxo-2,5-diphenylhexanedinitrile has several advantages for lab experiments. The compound is stable and can be synthesized in large quantities, making it readily available for research. 3,4-Dioxo-2,5-diphenylhexanedinitrile is also easily soluble in various solvents, allowing for easy manipulation in experiments. However, 3,4-Dioxo-2,5-diphenylhexanedinitrile has limitations in terms of its potential toxicity and lack of specificity for certain targets.
未来方向
There are several future directions for research on 3,4-Dioxo-2,5-diphenylhexanedinitrile. One potential direction is the development of 3,4-Dioxo-2,5-diphenylhexanedinitrile-based drugs for the treatment of various diseases, including neurological disorders and inflammatory conditions. Another potential direction is the investigation of the mechanism of action of 3,4-Dioxo-2,5-diphenylhexanedinitrile, including its interactions with various signaling pathways and gene expression. Additionally, the potential toxicity and side effects of 3,4-Dioxo-2,5-diphenylhexanedinitrile need to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 3,4-Dioxo-2,5-diphenylhexanedinitrile is a chemical compound with potential biomedical applications. The compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects. 3,4-Dioxo-2,5-diphenylhexanedinitrile has potential advantages for lab experiments, but also has limitations and potential toxicity that need to be further investigated. Future research on 3,4-Dioxo-2,5-diphenylhexanedinitrile may lead to the development of new drugs for the treatment of various diseases.
科学研究应用
3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have potential applications in the biomedical field. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
属性
CAS 编号 |
10471-29-1 |
|---|---|
产品名称 |
3,4-Dioxo-2,5-diphenylhexanedinitrile |
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
3,4-dioxo-2,5-diphenylhexanedinitrile |
InChI |
InChI=1S/C18H12N2O2/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16H |
InChI 键 |
WGUBEMUTFOZPGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
同义词 |
3,4-Dioxo-2,5-diphenylhexanedinitrile |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

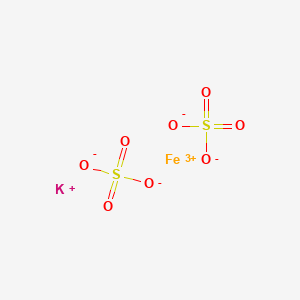

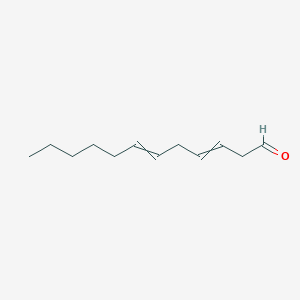
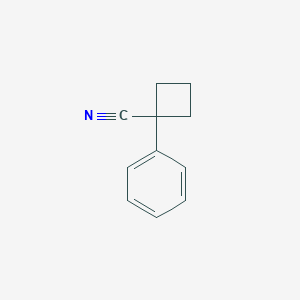

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)

